

1H NMR characterization of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-5-methylisoxazole-4-carboxylic acid

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An Application Note on the ^1H NMR Characterization of **3-Ethyl-5-methylisoxazole-4-carboxylic acid**.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, confirming the chemical structure of novel compounds is a critical step. This document provides a detailed protocol for the characterization of **3-Ethyl-5-methylisoxazole-4-carboxylic acid** using proton (^1H) NMR spectroscopy. The isoxazole ring is a key heterocyclic motif found in numerous pharmacologically active compounds. Accurate spectral characterization ensures the identity and purity of such molecules.

The structure of **3-Ethyl-5-methylisoxazole-4-carboxylic acid** contains four distinct proton environments: a carboxylic acid proton, the protons of an ethyl group at the 3-position of the isoxazole ring, and the protons of a methyl group at the 5-position. The expected ^1H NMR spectrum will exhibit characteristic signals for each of these groups, with chemical shifts and coupling patterns that are diagnostic of the molecule's structure.

Predicted ^1H NMR Spectral Data

The following table summarizes the anticipated ^1H NMR data for **3-Ethyl-5-methylisoxazole-4-carboxylic acid**. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Assignment | Protons | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|-------------------|----------------------------------|--|---------------|---------------------------|-------------|
| Carboxylic Acid | -COOH | 10.0 - 12.0 | Broad Singlet | - | 1H |
| Methylene (Ethyl) | -CH ₂ CH ₃ | ~ 2.9 - 3.2 | Quartet | ~ 7.0 | 2H |
| Methyl (on Ring) | -CH ₃ | ~ 2.6 - 2.8 | Singlet | - | 3H |
| Methyl (Ethyl) | -CH ₂ CH ₃ | ~ 1.2 - 1.4 | Triplet | ~ 7.0 | 3H |

Experimental Protocol

This section details the procedure for acquiring a high-resolution ¹H NMR spectrum of **3-Ethyl-5-methylisoxazole-4-carboxylic acid**.

1. Materials and Reagents

- **3-Ethyl-5-methylisoxazole-4-carboxylic acid** (solid, $\geq 97\%$ purity)[1]
- Deuterated Chloroform (CDCl₃, 99.8 atom % D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D)
- Tetramethylsilane (TMS) as an internal standard (0.03% v/v, if not already in the solvent)
- 5 mm NMR tubes
- Pipettes and vials

2. Instrumentation

- 400 MHz (or higher) NMR Spectrometer equipped with a proton-observe probe.

3. Sample Preparation

- Weigh approximately 5-10 mg of **3-Ethyl-5-methylisoxazole-4-carboxylic acid** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to the vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Using a pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

4. NMR Data Acquisition

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters:
 - Pulse Program: A standard 90° pulse sequence.
 - Spectral Width: 0 - 16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans for a sufficiently concentrated sample.

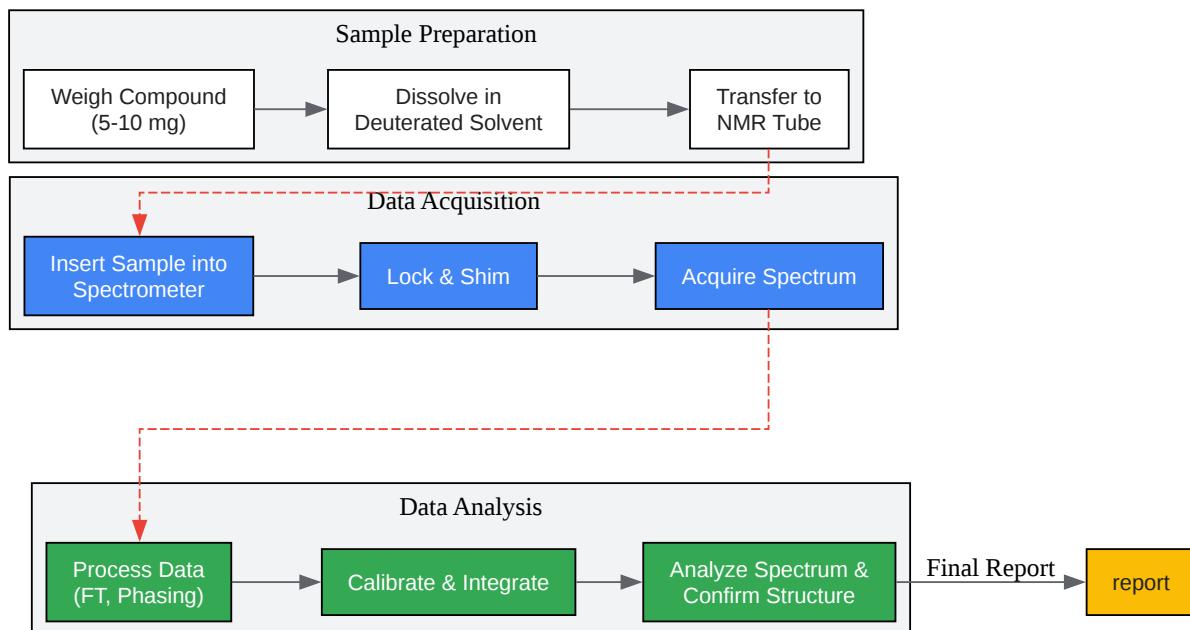
5. Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum manually.

- Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CHCl_3 at 7.26 ppm).
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the chemical shifts, multiplicities (singlet, triplet, quartet), and coupling constants to confirm the structure.
- Confirmatory Test (Optional): To confirm the assignment of the carboxylic acid proton, a D_2O exchange experiment can be performed. Add a drop of deuterium oxide (D_2O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the $-\text{COOH}$ proton should disappear or significantly diminish in intensity.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Workflow Visualization

The following diagram illustrates the complete workflow for the ^1H NMR characterization of the target compound.



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Caption: Experimental workflow for ¹H NMR characterization.

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- To cite this document: BenchChem. [1H NMR characterization of 3-Ethyl-5-methylisoxazole-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099259#1h-nmr-characterization-of-3-ethyl-5-methylisoxazole-4-carboxylic-acid]

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